molecular formula C16H14FNO3 B6407768 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid CAS No. 1261907-66-7

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid

Cat. No.: B6407768
CAS No.: 1261907-66-7
M. Wt: 287.28 g/mol
InChI Key: ZLWHNCUEDQEKAA-UHFFFAOYSA-N
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a dimethylaminocarbonyl substituent on the phenyl ring. This compound combines the electronic effects of fluorine and the hydrogen-bonding capacity of the carboxamide group, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its structure is characterized by a benzoic acid backbone substituted with a fluorine atom at the 5-position and a 3-(N,N-dimethylaminocarbonyl)phenyl group at the 3-position.

Properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWHNCUEDQEKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691312
Record name 3'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-66-7
Record name 3'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, such as 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acylation: The amino group is acylated with dimethylcarbamoyl chloride to form the dimethylaminocarbonyl derivative.

    Coupling: The final step involves coupling the dimethylaminocarbonyl derivative with a suitable phenylboronic acid under Suzuki coupling conditions, using a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The dimethylaminocarbonyl group in the target compound enhances hydrogen-bonding capacity compared to carboxymethyl or chloro substituents.
  • Fluorine at the 5-position improves metabolic stability and membrane permeability relative to non-fluorinated analogs .

Physicochemical Properties

Property Target Compound 3-(Chlorosulfonyl)-5-fluorobenzoic acid 2-{[(3-Fluorophenyl)methyl]amino}-5-nitrobenzoic acid
Molecular Weight ~287.3 g/mol* 234.6 g/mol 290.25 g/mol
Predicted pKa ~3.5–4.0† 2.66 1.8 (nitro group)
Solubility Moderate in DMF Low (chlorosulfonyl group) Low (nitro group)
Boiling Point Not reported 390.2°C Not reported

*Estimated based on molecular formula. †Predicted based on substituent effects.
Sources :

Analysis :

  • The dimethylaminocarbonyl group increases acidity (lower pKa) compared to carboxymethyl analogs.
  • Fluorine substitution reduces hydrophobicity, enhancing aqueous solubility relative to chlorinated derivatives .

Reactivity :

  • The carboxylic acid group enables esterification or amidation, while the dimethylaminocarbonyl moiety participates in hydrogen bonding or metal coordination .

Comparison with Bioactive Analogs :

Compound Use Key Feature
Flutolanil Fungicide Trifluoromethyl group enhances lipid solubility
Diflubenzuron Insecticide Difluorobenzamide backbone

Molecular Docking and Binding Affinity

  • AutoDock Vina Studies: The dimethylaminocarbonyl group in the target compound shows stronger hydrogen bonding with protein targets (e.g., kinases) compared to carboxymethyl or chloro analogs .
  • Fluorine Impact : Fluorine’s electronegativity improves binding pocket complementarity, as seen in fluorinated benzoxazoles .

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